![molecular formula C17H18N4O4 B11941446 (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LLY-284 is a chemical compound known as (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol. It is a diastereomer of LLY-283, which is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5). LLY-284 is significantly less active than LLY-283 and is often used as a negative control in scientific studies .
Méthodes De Préparation
The synthesis of LLY-284 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the final product .
Industrial production methods for LLY-284 are not well-documented, likely due to its primary use as a research tool rather than a commercial product. the synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
LLY-284 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in LLY-284 can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Applications De Recherche Scientifique
LLY-284 is primarily used in scientific research as a control compound for LLY-283. Its applications include:
Chemistry: Used to study the stereochemistry and reactivity of pyrrolo[2,3-d]pyrimidine derivatives.
Biology: Employed in cellular studies to understand the role of PRMT5 and its inhibition.
Medicine: Investigated for its potential effects on cancer cells, although it is less potent than LLY-283.
Industry: Utilized in the development of new chemical probes and inhibitors for epigenetic targets
Mécanisme D'action
LLY-284 acts as a less potent inhibitor of PRMT5, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This methylation plays a crucial role in gene expression and cellular processes. LLY-284 competes with S-adenosylmethionine (SAM) for binding to PRMT5, thereby inhibiting its activity. The molecular targets and pathways involved include the regulation of gene expression and epigenetic modifications .
Comparaison Avec Des Composés Similaires
LLY-284 is often compared with its diastereomer, LLY-283, which is a more potent inhibitor of PRMT5. Other similar compounds include:
LLY-283: A potent PRMT5 inhibitor with significant antitumor activity.
EIDD-2801: Another compound with similar structural features but different biological activity.
BAY-294: A chemical probe for epigenetic targets with a different mechanism of action .
LLY-284’s uniqueness lies in its use as a negative control for LLY-283, providing a valuable tool for distinguishing the specific effects of PRMT5 inhibition in various biological contexts.
Propriétés
Formule moléculaire |
C17H18N4O4 |
|---|---|
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(S)-hydroxy(phenyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12-,13+,14+,17+/m0/s1 |
Clé InChI |
WWOOWAHTEXIWBO-CNUKPYSBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


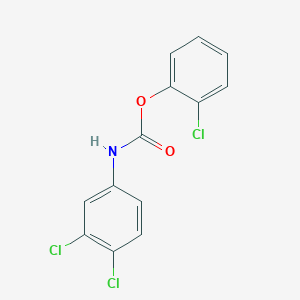
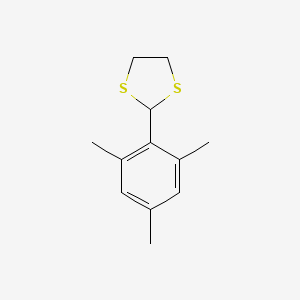
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
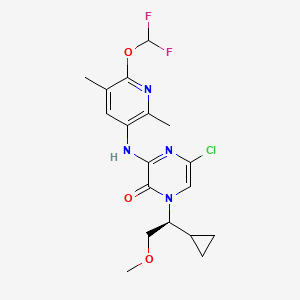


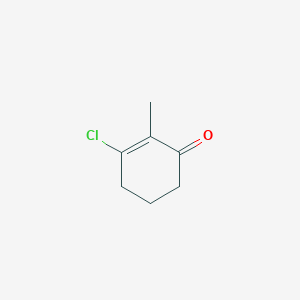




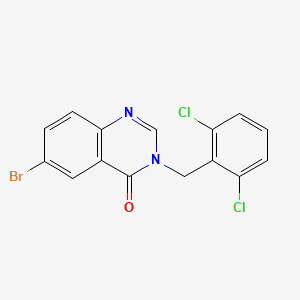
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)

